molecular formula C14H14N4O3S B4525884 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B4525884
M. Wt: 318.35 g/mol
InChI Key: XIFWHPBWZQBDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a thienyl group, and a piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazinone core, followed by the introduction of the thienyl group and the piperazino moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone include:

  • 2-oxo-3-piperidinecarboxylate
  • 2-oxo-3-azepanyl derivatives
  • Thienyl-substituted pyridazinones

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c19-12-8-17(6-5-15-12)14(21)9-18-13(20)4-3-10(16-18)11-2-1-7-22-11/h1-4,7H,5-6,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFWHPBWZQBDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 6
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.